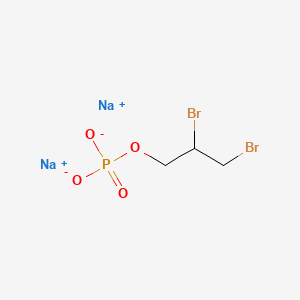
1-Propanol, 2,3-dibromo-, phosphate, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanol, 2,3-dibromo-, phosphate, sodium salt is a chemical compound with the molecular formula C₉H₁₅Br₆O₄P. It is known for its use as a flame retardant and has various applications in different industries. The compound is characterized by the presence of bromine atoms, which contribute to its flame-retardant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 2,3-dibromo-, phosphate, sodium salt typically involves the bromination of 1-propanol followed by phosphorylation. The reaction conditions include:
Bromination: 1-Propanol is reacted with bromine in the presence of a solvent like carbon tetrachloride.
Phosphorylation: The dibrominated product is then reacted with phosphoric acid to form the phosphate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial reactors to control the temperature and reaction conditions.
Efficient phosphorylation: Utilizing continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanol, 2,3-dibromo-, phosphate, sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,3-Dibromo-1-propanol and phosphoric acid.
Aplicaciones Científicas De Investigación
1-Propanol, 2,3-dibromo-, phosphate, sodium salt has several scientific research applications:
Mecanismo De Acción
The flame-retardant properties of 1-Propanol, 2,3-dibromo-, phosphate, sodium salt are attributed to the presence of bromine atoms, which release bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals in the flame, thereby inhibiting the propagation of the flame . The compound also forms a protective char layer on the material’s surface, further preventing the spread of fire .
Comparación Con Compuestos Similares
Similar Compounds
Tris(2,3-dibromopropyl) phosphate: Another flame retardant with similar bromine content and applications.
Tetrabromobisphenol A bis(2,3-dibromopropyl ether): Used in similar applications but has a different chemical structure and properties.
Uniqueness
1-Propanol, 2,3-dibromo-, phosphate, sodium salt is unique due to its specific combination of bromine and phosphate groups, which provide both flame-retardant properties and potential for various chemical modifications . Its sodium salt form enhances its solubility in water, making it suitable for applications where aqueous solutions are required .
Propiedades
Número CAS |
85251-57-6 |
|---|---|
Fórmula molecular |
C3H5Br2Na2O4P |
Peso molecular |
341.83 g/mol |
Nombre IUPAC |
disodium;2,3-dibromopropyl phosphate |
InChI |
InChI=1S/C3H7Br2O4P.2Na/c4-1-3(5)2-9-10(6,7)8;;/h3H,1-2H2,(H2,6,7,8);;/q;2*+1/p-2 |
Clave InChI |
QSADFGWWUMFOPA-UHFFFAOYSA-L |
SMILES canónico |
C(C(CBr)Br)OP(=O)([O-])[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



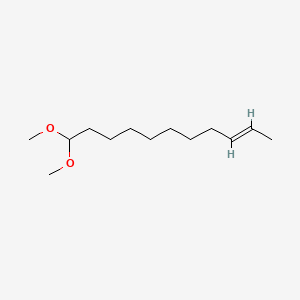
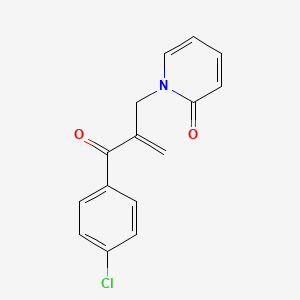


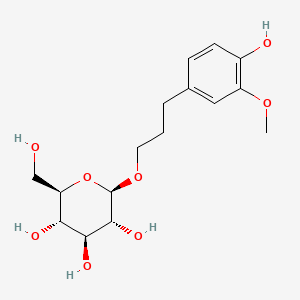
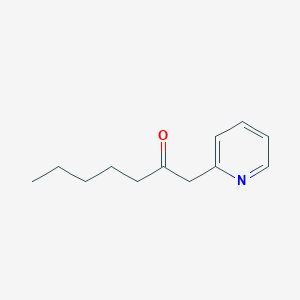

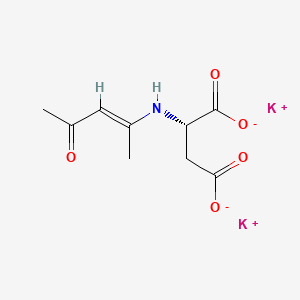
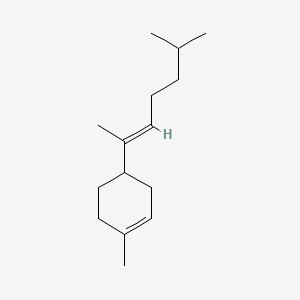
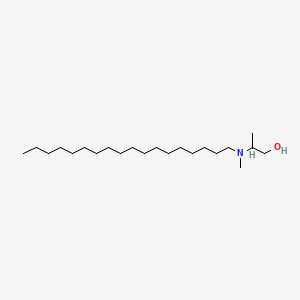


![2,2'-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol](/img/structure/B12664211.png)
